2-phenyl-1H-indol-4-amine
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Overview
Description
2-Phenyl-1H-indol-4-amine is an organic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The structure of this compound consists of an indole ring substituted with a phenyl group at the 2-position and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1H-indol-4-amine can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . Another method involves the palladium-catalyzed domino synthesis, which includes a Buchwald-Hartwig coupling followed by a base-promoted intramolecular nucleophilic reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is often preferred due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-phenyl-1H-indol-4-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Similar in structure but lacks the amine group at the 4-position.
1-Phenyl-1H-indol-2-amine: Similar but with the amine group at the 2-position.
2-Phenyl-1H-indol-3-amine: Similar but with the amine group at the 3-position.
Uniqueness
2-phenyl-1H-indol-4-amine is unique due to the specific positioning of the amine group at the 4-position, which can influence its reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C14H12N2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-phenyl-1H-indol-4-amine |
InChI |
InChI=1S/C14H12N2/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,16H,15H2 |
InChI Key |
LDPRSTALQSYFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC=C3N2)N |
Origin of Product |
United States |
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